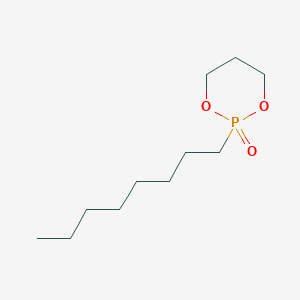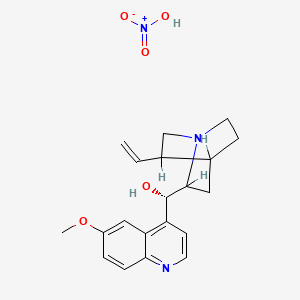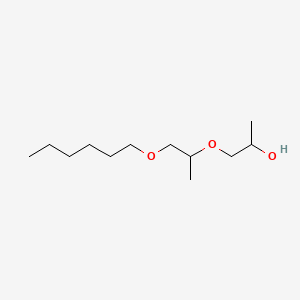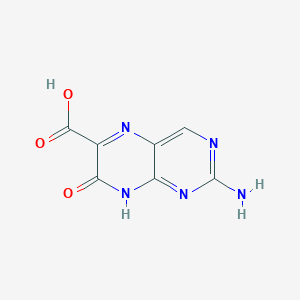
2-amino-7-oxo-8H-pteridine-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-7-oxo-8H-pteridine-6-carboxylic acid is a heterocyclic compound belonging to the pteridine family Pteridines are bicyclic compounds consisting of fused pyrimidine and pyrazine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-oxo-8H-pteridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4,5-triamino-6-hydroxypyrimidine with formic acid, followed by cyclization to form the pteridine ring . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Análisis De Reacciones Químicas
Types of Reactions
2-amino-7-oxo-8H-pteridine-6-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pteridine ring.
Substitution: Nucleophilic substitution reactions are common, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the pteridine ring.
Aplicaciones Científicas De Investigación
2-amino-7-oxo-8H-pteridine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of other pteridine derivatives and is used in studying reaction mechanisms.
Industry: Its role in the production of various pharmaceuticals and agrochemicals highlights its industrial significance.
Mecanismo De Acción
The mechanism of action of 2-amino-7-oxo-8H-pteridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a precursor for folate synthesis, which is crucial for DNA synthesis and repair . The compound’s ability to participate in redox reactions and form complexes with metal ions further contributes to its diverse biological activities.
Comparación Con Compuestos Similares
Similar Compounds
Pterine-6-carboxylic acid: Another pteridine derivative with similar structural features.
2-amino-4-hydroxypteridine-6-carboxylic acid: Shares the pteridine core structure but with different functional groups.
Uniqueness
2-amino-7-oxo-8H-pteridine-6-carboxylic acid is unique due to its specific functional groups and their arrangement on the pteridine ring. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other pteridine derivatives.
Propiedades
Número CAS |
5466-64-8 |
|---|---|
Fórmula molecular |
C7H5N5O3 |
Peso molecular |
207.15 g/mol |
Nombre IUPAC |
2-amino-7-oxo-8H-pteridine-6-carboxylic acid |
InChI |
InChI=1S/C7H5N5O3/c8-7-9-1-2-4(12-7)11-5(13)3(10-2)6(14)15/h1H,(H,14,15)(H3,8,9,11,12,13) |
Clave InChI |
PWKYXMWACMIJLO-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=NC(=N1)N)NC(=O)C(=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate](/img/structure/B12655375.png)
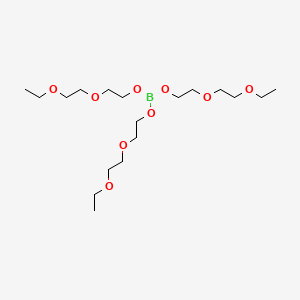
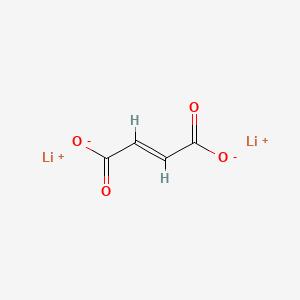
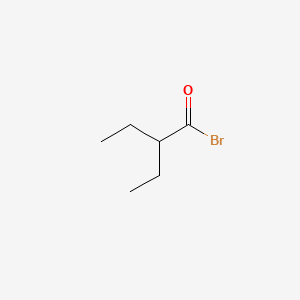
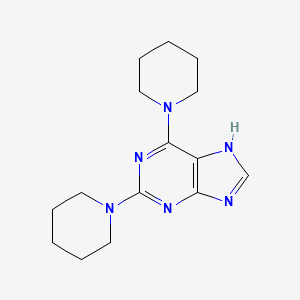
![3-[2-(Dodecyloxy)ethoxy]propylamine](/img/structure/B12655424.png)

